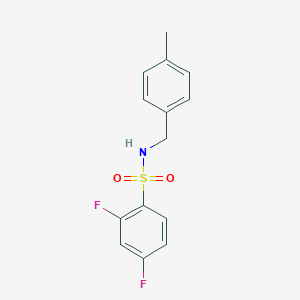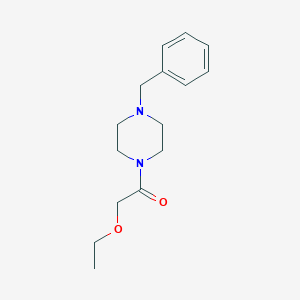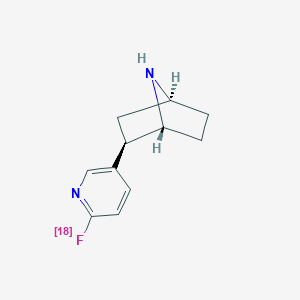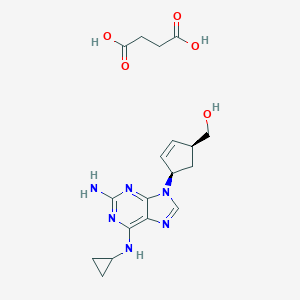
N-cyclohexyl-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-methylphenyl)acetamide, also known as CX-614, is a potent cognitive enhancer that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for the fast excitatory synaptic transmission in the brain. CX-614 is a synthetic compound that was first developed by Cortex Pharmaceuticals in the 1990s.
Mecanismo De Acción
N-cyclohexyl-2-(2-methylphenyl)acetamide modulates the activity of AMPA receptors by increasing the opening time and frequency of channel opening events. This leads to an increase in the flow of positively charged ions such as calcium and sodium into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity and LTP. N-cyclohexyl-2-(2-methylphenyl)acetamide also enhances the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methylphenyl)acetamide has been shown to enhance synaptic plasticity and LTP in various brain regions such as the hippocampus, prefrontal cortex, and amygdala. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes. N-cyclohexyl-2-(2-methylphenyl)acetamide has been found to have nootropic effects in animal models, improving cognitive performance in tasks such as object recognition, spatial memory, and fear conditioning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and relatively inexpensive compared to other cognitive enhancers. However, N-cyclohexyl-2-(2-methylphenyl)acetamide has some limitations, including its low water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain its effects.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(2-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-2-(2-methylphenyl)acetamide for cognitive disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is the development of analogs of N-cyclohexyl-2-(2-methylphenyl)acetamide with improved pharmacological properties such as increased water solubility and longer half-life. Finally, future studies could investigate the effects of N-cyclohexyl-2-(2-methylphenyl)acetamide on other neurotransmitter systems and brain regions to further elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N-cyclohexyl-2-(2-methylphenyl)acetamide is synthesized by the reaction of cyclohexylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethanol. The yield of N-cyclohexyl-2-(2-methylphenyl)acetamide is typically around 50%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-methylphenyl)acetamide has been extensively studied in animal models and in vitro experiments to investigate its potential as a cognitive enhancer. In animal studies, N-cyclohexyl-2-(2-methylphenyl)acetamide has been shown to improve learning and memory in various tasks such as object recognition, spatial memory, and fear conditioning. In vitro studies have demonstrated that N-cyclohexyl-2-(2-methylphenyl)acetamide enhances the activity of AMPA receptors, resulting in increased synaptic plasticity and long-term potentiation (LTP).
Propiedades
Nombre del producto |
N-cyclohexyl-2-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
Clave InChI |
VXPYBVLJTLQULE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2CCCCC2 |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)



![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)

